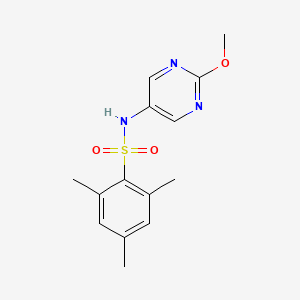

2-(1,3-Benzoxazol-2-yl)-1-pyridin-3-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

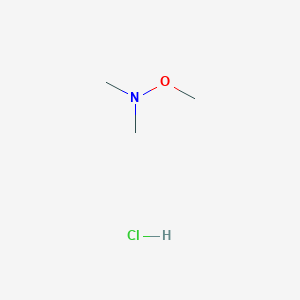

“2-(1,3-Benzoxazol-2-yl)-1-pyridin-3-ylethanone” is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves a series of chemical reactions. The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity . A solution of 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl) acetohydrazide was stirred at room temperature for 30 min .Molecular Structure Analysis

The 1,3-benzoxazole ring system is essentially planar and makes a dihedral angle with the benzene ring of the meth-oxy-phenyl group . Two intra-molecular N-H⋯O and N-H⋯N hydrogen bonds occur, forming (5) and (7) ring motifs, respectively .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized from intermediate 1-amino-3- (1,3-benzoxazol-2-yl)naphthalen-2-ol . This intermediate was obtained by coupling 3- (1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .Scientific Research Applications

Corrosion Inhibition

One application involves the use of triazole derivatives, including pyridine segments, as corrosion inhibitors for mild steel in acidic media. These compounds effectively protect mild steel by adsorbing onto its surface, leveraging the lone pair electrons of nitrogen atoms for strong interaction. The presence of a pyridine segment enhances the inhibition efficiency, suggesting a potential role for related benzoxazole-pyridine compounds in corrosion protection (Ma et al., 2017).

Catalytic Applications and Synthesis

Another significant area is in catalytic synthesis, where compounds with benzoxazole or pyridine moieties serve as intermediates in complex chemical reactions. For instance, palladium-catalyzed carbonylative synthesis utilizes such compounds to produce functionalized benzimidazothiazoles, highlighting their utility in constructing heterocyclic structures with potential pharmaceutical relevance (Veltri et al., 2016).

Antimicrobial Activity

Compounds derived from benzoxazoles and pyridines have also been studied for their antimicrobial properties. Derivatives like 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids have shown variable and modest activity against bacterial and fungal strains, suggesting the potential of benzoxazole-pyridine compounds in antimicrobial drug development (Patel et al., 2011).

Organic Synthesis and Chemical Transformations

In organic synthesis, benzoxazole derivatives are key intermediates for constructing complex molecules. The synthesis of benzoxazoles via an amine-catalyzed [4 + 1] annulation reaction showcases the versatility of these compounds in facilitating the creation of biologically and synthetically important molecules (Song et al., 2013).

Bioreduction and Green Chemistry

The enantioselective bioreduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols highlights an eco-friendly approach to synthesizing complex chiral molecules. Using whole-cell biocatalysts in hydrophilic ionic liquid media, researchers achieved high enantioselectivity and conversion rates, demonstrating the potential of benzoxazole-pyridine derivatives in sustainable chemistry applications (Xu et al., 2017).

properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYNWMUZZVKELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-yl)-1-pyridin-3-ylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2752459.png)

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)

![2-Amino-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2752468.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)

![3-Nitro-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2752470.png)

![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)